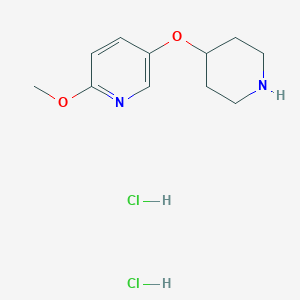
2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C11H16N2O.2ClH.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride typically involves the reaction of 2-methoxypyridine with piperidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification and crystallization steps to obtain the dihydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on synaptic transmission and plasticity.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate synaptic transmission by affecting neurotransmitter release and receptor activity. Further studies are needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride
- 2-Methoxy-5-(piperidin-4-yl)pyridine dihydrochloride
Uniqueness
2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This receptor plays a significant role in various neurological and psychiatric disorders, including Alzheimer's disease. The following sections provide a detailed overview of the biological activity associated with this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H16N2O2
- Molecular Weight : 220.26 g/mol
This compound exhibits a piperidine moiety linked to a pyridine ring, which is significant for its interaction with muscarinic receptors.
This compound acts primarily as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. Allosteric modulators enhance the receptor's response to endogenous neurotransmitters without directly activating the receptor themselves. This mechanism is crucial for developing treatments for conditions characterized by dysregulated cholinergic signaling, such as Alzheimer's disease and schizophrenia .
In Vitro Studies
Research indicates that compounds similar to this compound have demonstrated significant biological activity in vitro:
-
M4 Muscarinic Receptor Modulation :
- Studies have shown that M4 PAMs can reverse hyperdopaminergic and hypoglutamatergic behaviors in preclinical models, suggesting their potential therapeutic effects in neuropsychiatric disorders .
- The compound has been shown to selectively enhance M4 receptor signaling, which could lead to improved cognitive function and reduced symptoms in conditions like schizophrenia .
- Antioxidant Activity :
- Enzyme Inhibition :
Case Studies
Several case studies have highlighted the efficacy of piperidine derivatives, including this compound:
- Alzheimer’s Disease Model : In a preclinical study using transgenic mice models of Alzheimer’s disease, administration of M4 PAMs resulted in improved cognitive performance on memory tasks compared to controls. This suggests that enhancing M4 receptor activity may mitigate cognitive decline associated with Alzheimer's disease .
- Schizophrenia Treatment : A clinical trial involving patients with schizophrenia demonstrated that treatment with an M4 PAM led to significant reductions in psychotic symptoms, supporting the hypothesis that targeting the M4 receptor could provide therapeutic benefits for this population .
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C11H18Cl2N2O2 |
|---|---|
Molecular Weight |
281.18 g/mol |
IUPAC Name |
2-methoxy-5-piperidin-4-yloxypyridine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-14-11-3-2-10(8-13-11)15-9-4-6-12-7-5-9;;/h2-3,8-9,12H,4-7H2,1H3;2*1H |
InChI Key |
ZVNNLSNRAIUCMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)OC2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















